

Spectroscopic Profile of 2-Ethylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylbenzonitrile

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylbenzonitrile**, a key aromatic nitrile. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Ethylbenzonitrile**.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethylbenzonitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.63 - 7.58	m	1H	Ar-H	
7.51 - 7.46	m	1H	Ar-H	
7.35 - 7.28	m	2H	Ar-H	
2.89	q	2H	7.6	-CH ₂ -
1.28	t	3H	7.6	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylbenzonitrile

Chemical Shift (δ) ppm	Assignment
149.3	Ar-C
133.0	Ar-CH
132.7	Ar-CH
128.5	Ar-CH
126.1	Ar-CH
118.5	-C \equiv N
112.5	Ar-C
29.4	-CH ₂ -
15.1	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 25.16 MHz

Table 3: IR Spectroscopic Data for 2-Ethylbenzonitrile

Frequency (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (aliphatic)
2225	Strong	-C≡N stretch (nitrile)
1600, 1480	Medium	C=C stretch (aromatic)
750	Strong	C-H bend (ortho-disubstituted aromatic)

Table 4: Mass Spectrometry Data for 2-Ethylbenzonitrile

m/z	Relative Intensity (%)	Assignment
131	100	[M] ⁺ (Molecular Ion)
116	95	[M-CH ₃] ⁺
89	30	[M-C ₂ H ₄ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For ¹H NMR, approximately 5-25 mg of **2-Ethylbenzonitrile** is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).^[1] For ¹³C NMR, a more concentrated sample of 20-50 mg is used.^[1] The solution is prepared in a clean vial and then transferred to a 5 mm NMR tube.^[1] It is crucial to ensure the sample is free of any solid particles, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.
- **Instrumentation:** A standard NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used.^[1]

- **Data Acquisition:** The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Shimming is then performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[1] The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).[1] A standard pulse sequence is used to acquire the spectrum. For ^1H NMR, a small number of scans are typically sufficient, while ^{13}C NMR requires a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[2]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** A few drops of neat liquid **2-Ethylbenzonitrile** are placed between two salt plates (e.g., NaCl or KBr).[4] The plates are then gently pressed together to form a thin liquid film.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** The salt plates containing the sample are placed in the sample holder of the spectrometer.[5] A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the spectrum of the compound.
- **Data Analysis:** The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm^{-1}). Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.[6]

Mass Spectrometry (MS)

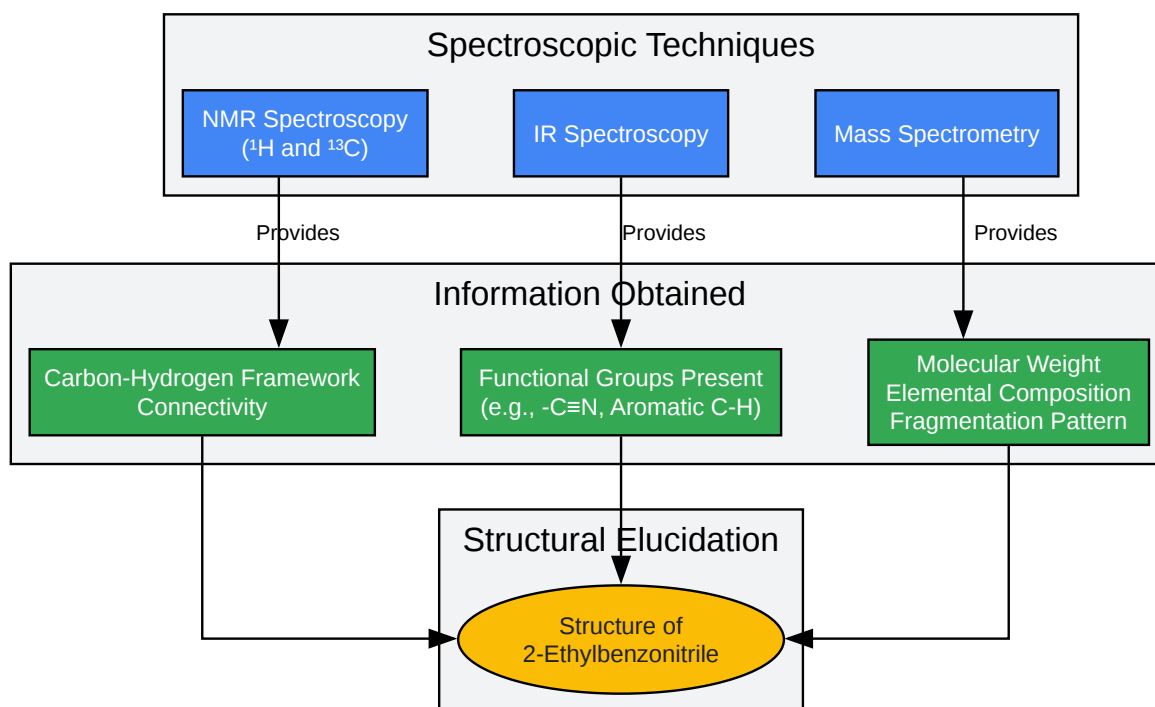
- **Sample Introduction and Ionization:** A small amount of the **2-Ethylbenzonitrile** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7][8] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called

Electron Ionization (EI).[9][10] This process removes an electron from the molecule to form a positively charged molecular ion ($[M]^+$) and can also cause fragmentation.[7][9]

- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, such as a quadrupole or a magnetic sector.[7][9] The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]
- **Detection:** The separated ions are detected, and their abundance is recorded.[7]
- **Data Presentation:** The mass spectrum is presented as a bar graph where the x-axis represents the m/z ratio and the y-axis represents the relative abundance of each ion.[9] The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-Ethylbenzonitrile** using the described spectroscopic techniques.



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Caption: Workflow for the structural determination of **2-Ethylbenzonitrile**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295046#spectroscopic-data-for-2-ethylbenzonitrile-nmr-ir-ms]

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